molecular formula C9H13BrClNO B1461298 1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride CAS No. 1171612-59-1

1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride

Cat. No.: B1461298
CAS No.: 1171612-59-1
M. Wt: 266.56 g/mol
InChI Key: HWDQDOJCFVFAQC-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride is a chiral amine derivative featuring a bromine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring. The ethanamine backbone and hydrochloride salt enhance its solubility and reactivity, making it a valuable building block in organic synthesis . The bromine substituent facilitates nucleophilic aromatic substitution and cross-coupling reactions, while the methoxy group stabilizes intermediates through electron-donating effects. Its chiral center enables enantioselective synthesis, critical for pharmaceutical applications .

Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c1-6(11)7-3-4-9(12-2)8(10)5-7;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDQDOJCFVFAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It’s known that the compound is a small molecule, which typically allows for good absorption and distribution in the body.

Action Environment

The action, efficacy, and stability of 1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride can be influenced by various environmental factors. For instance, the compound is reported to be stable at room temperature. Other factors such as pH, presence of other substances, and specific conditions within the body can also affect its action.

Biological Activity

1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride, also known as 3-bromo-4-methoxyphenethylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H12BrNO
  • Molecular Weight : 230.1 g/mol
  • CAS Number : 1171612-59-1

Biological Activity Overview

The biological activity of 1-(3-bromo-4-methoxyphenyl)ethanamine hydrochloride has been investigated in various studies, revealing its potential as an anticancer agent and its interaction with neurotransmitter systems.

Anticancer Activity

  • Mechanism of Action : The compound has shown to induce apoptosis in cancer cell lines. Research indicates that it can trigger caspase activation, leading to programmed cell death. This mechanism is crucial for the development of anticancer therapies.
  • Case Studies :
    • In a study evaluating various phenethylamine derivatives, 1-(3-bromo-4-methoxyphenyl)ethanamine exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values were reported to be in the micromolar range, indicating potent activity compared to standard chemotherapeutics .
    • Another investigation highlighted that compounds with similar structures showed enhanced biological potency when electron-withdrawing groups were present at specific positions on the aromatic ring .

Neurotransmitter Interaction

  • Dopaminergic Activity : Preliminary studies suggest that this compound may influence dopaminergic pathways, potentially offering insights into its use in treating neuropsychiatric disorders. Its structural similarity to known psychoactive compounds indicates a possible role in modulating neurotransmitter release .
  • Serotonin Receptor Binding : The compound's affinity for serotonin receptors has been explored in vitro, suggesting a potential application in mood disorders. This aligns with findings from other phenethylamines that exhibit similar receptor interactions .

Data Tables

Biological ActivityCell Line/ModelIC50 Value (µM)Reference
CytotoxicityMCF-75.63
CytotoxicityU-9373.45
Apoptosis InductionMCF-7-
Neurotransmitter ModulationRat Brain Tissue-

Scientific Research Applications

Scientific Research Applications

1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride has been investigated for its diverse applications:

Medicinal Chemistry

  • Antidepressant Research : The compound's structural properties suggest potential interactions with neurotransmitter systems, particularly serotonin receptors, making it a candidate for antidepressant drug development .
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential .

Biological Studies

  • Receptor Binding Studies : Its ability to bind to specific receptors can be utilized to study receptor-ligand interactions, which are crucial for understanding various physiological processes and drug mechanisms .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, providing insights into enzyme kinetics and potential therapeutic targets in diseases such as cancer and neurodegenerative disorders .

Synthetic Organic Chemistry

  • Intermediate in Synthesis : It serves as an important intermediate in the synthesis of more complex organic molecules, particularly those involving phenolic structures. This application is valuable in the development of pharmaceuticals and agrochemicals .
  • Building Block for Functionalized Compounds : The presence of bromine and methoxy groups allows for further functionalization, enabling the synthesis of a variety of derivatives with tailored properties for specific applications .

Table 1: Summary of Applications

Application AreaSpecific Use CasesPotential Impact
Medicinal ChemistryAntidepressant developmentNew treatments for depression
Anticancer activityPotential new anticancer agents
Biological StudiesReceptor binding studiesUnderstanding drug-receptor interactions
Enzyme inhibitionInsights into disease mechanisms
Synthetic Organic ChemistryIntermediate in organic synthesisDevelopment of pharmaceuticals and agrochemicals
Building block for functionalized compoundsTailored properties for specific applications

Case Study 1: Antidepressant Potential

Research conducted on related compounds has shown that modifications in the structure can enhance binding affinity to serotonin receptors. A study explored the effects of various substituents on phenyl rings and found that brominated compounds exhibited increased activity compared to their non-brominated counterparts. This suggests that 1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride could be a valuable lead compound in developing new antidepressants.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of 1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. Further research is needed to elucidate the exact molecular targets involved.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares substituents, molecular weights, and key properties of 1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride with analogous compounds:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Features
1-(3-Bromo-4-methoxyphenyl)ethanamine HCl 3-Br, 4-OCH₃ C₉H₁₃BrClNO Not explicitly reported Bromine enhances reactivity; methoxy stabilizes intermediates; chiral center
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl 4-Br, 3-F C₈H₁₀BrClFN 254.53 Fluorine increases electronegativity, altering binding affinity
(S)-1-(4-Bromo-3-chlorophenyl)ethanamine HCl 4-Br, 3-Cl C₈H₁₀BrCl₂N 270.98 Chlorine provides steric bulk, impacting metabolic stability
1-(3-Bromophenyl)ethylamine HCl 3-Br C₈H₁₁BrClN 236.54 Lacks methoxy group; simpler structure with lower polarity
(R)-1-(3-Chloro-4-fluorophenyl)ethanamine HCl 3-Cl, 4-F C₈H₁₀Cl₂FN 218.08 Dual halogen substituents enhance halogen bonding potential

Research Findings and Trends

  • Reactivity Trends : Bromine substituents show higher reactivity in cross-coupling reactions compared to chlorine or fluorine .
  • Binding Affinity : Fluorine-substituted derivatives demonstrate enhanced interactions with aromatic residues (e.g., TYR604 in HSP90) due to dipole interactions, as seen in indole-based analogues .
  • Solubility : Hydrochloride salts of these amines exhibit improved aqueous solubility, critical for pharmaceutical formulations .

Preparation Methods

Starting Materials and Key Precursors

The synthesis of 1-(3-bromo-4-methoxyphenyl)ethanamine hydrochloride generally begins with 3-bromo-4-methoxybenzaldehyde as the key starting material. This aldehyde is either commercially available or prepared via selective bromination and methylation of simpler phenolic compounds such as 3-hydroxybenzaldehyde.

  • Preparation of 3-bromo-4-methoxybenzaldehyde :
    The process involves bromination of 3-hydroxybenzaldehyde followed by methylation of the hydroxyl group. For example, 3-hydroxybenzaldehyde is dibrominated using bromine in acetic acid at low temperature (0–5°C), followed by methylation with methyl iodide and potassium carbonate in DMF to yield 3-bromo-4-methoxybenzaldehyde with high yields (58% for bromination step, 98% for methylation).

Reductive Amination to Form the Ethanamine

The conversion of 3-bromo-4-methoxybenzaldehyde to the target ethanamine hydrochloride involves reductive amination , a well-established method to transform aldehydes into primary amines.

  • Reductive amination procedure :
    The aldehyde is reacted with an amine source (commonly ammonia or ammonium salts) in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a suitable catalyst. This step converts the aldehyde group into an amine group attached to the ethanamine side chain. The product is then isolated as the hydrochloride salt for stability and ease of handling.

Detailed Synthetic Route Overview

Step Reaction Type Reagents/Conditions Yield/Notes
1 Bromination 3-Hydroxybenzaldehyde + Br2 in AcOH at 0–5°C ~58% yield (brominated intermediate)
2 Methylation Methyl iodide, anhydrous K2CO3 in DMF ~98% yield (3-bromo-4-methoxybenzaldehyde)
3 Reductive amination Ammonia or ammonium salt + reducing agent (NaBH3CN or H2/Pd) Formation of 1-(3-bromo-4-methoxyphenyl)ethanamine
4 Salt formation Treatment with HCl to form hydrochloride salt Isolated as hydrochloride salt

Key Research Findings and Practical Notes

  • Selectivity and Yield : The bromination step requires controlled temperature and stoichiometry to avoid over-bromination and to ensure selective mono-bromination at the 3-position. The methylation step is straightforward with strong bases and alkylating agents, giving nearly quantitative yields.

  • Reductive Amination Conditions : Sodium cyanoborohydride is preferred for reductive amination due to its mildness and selectivity, preventing side reactions. Alternatively, catalytic hydrogenation can be employed under mild pressure.

  • Purification : The final amine hydrochloride is typically purified by recrystallization from suitable solvents or by chromatographic methods, ensuring high purity for pharmaceutical applications.

  • Physical Form and Stability : The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is crucial for downstream biological testing and formulation.

Summary Table of Preparation Methods

Aspect Details
Starting Material 3-Bromo-4-methoxybenzaldehyde (prepared via bromination and methylation of 3-hydroxybenzaldehyde)
Key Reaction Reductive amination of aldehyde to ethanamine
Reducing Agents Sodium cyanoborohydride or catalytic hydrogenation
Salt Formation Treatment with hydrochloric acid to form hydrochloride salt
Typical Yields Bromination: ~58%; Methylation: ~98%; Overall yield depends on reductive amination step
Purification Techniques Recrystallization, silica gel chromatography
Stability Hydrochloride salt form improves stability and solubility

Q & A

Q. How to address discrepancies in biological activity data across studies?

  • Approach : Cross-validate assays using standardized positive controls (e.g., known dopamine reuptake inhibitors for CNS studies). Ensure batch-to-batch consistency via QC metrics (HPLC purity ≥98%, residual solvent levels <ICH limits) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride
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1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride

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